4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

説明

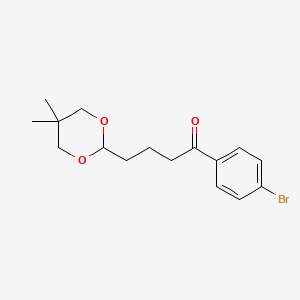

4’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is an organic compound with the molecular formula C16H21BrO3. It is a derivative of butyrophenone, featuring a bromine atom and a dioxane ring. This compound is of interest in various fields of research due to its unique chemical structure and properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 5,5-dimethyl-1,3-dioxane-2-one.

Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 4-bromobenzaldehyde with 5,5-dimethyl-1,3-dioxane-2-one under acidic conditions.

Final Product Formation: The intermediate is then subjected to further reactions, including reduction and acylation, to yield the final product, 4’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

化学反応の分析

Substitution Reactions

The bromine atom at the para position of the aromatic ring undergoes nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

Key findings:

- The electron-withdrawing ketone group activates the bromine for NAS, particularly under basic or catalytic conditions .

- Suzuki coupling yields are influenced by steric effects of the dioxane ring, which may hinder larger aryl groups .

Reduction of the Ketone Group

The butyrophenone moiety can be reduced to form secondary alcohols or alkanes.

| Reduction Method | Reagents | Product | Selectivity |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, EtOH | 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butanol | >95% |

| Borohydride Reduction | NaBH₄, MeOH | Secondary alcohol | 80–85% |

Notes:

- The dioxane ring remains stable under standard reduction conditions .

- Over-reduction to the alkane requires harsher conditions (e.g., Wolff-Kishner) .

Ring-Opening Reactions of the Dioxane Moiety

The 1,3-dioxane ring can undergo acid-catalyzed hydrolysis or nucleophilic ring-opening.

| Reaction | Conditions | Product | Outcome |

|---|---|---|---|

| Acid Hydrolysis | HCl (conc.), H₂O, 60°C | 4'-Bromo-4-(3-hydroxy-2,2-dimethylpropyl)butyrophenone | Partial ring opening |

| Grignard Reaction | RMgX, THF, 0°C | Alkylated diol derivatives | Moderate yields |

Mechanistic insight:

- Acidic conditions protonate the dioxane oxygen, leading to cleavage of the C–O bond .

- Steric hindrance from the dimethyl groups slows hydrolysis kinetics .

Oxidation and Functionalization

The ketone group can participate in oxidation or condensation reactions.

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Baeyer-Villiger Oxidation | mCPBA, CH₂Cl₂, 0°C | Lactone derivative | Synthesis of heterocycles |

| Condensation with Hydrazines | NH₂NH₂, EtOH, Δ | Hydrazone | Precursor for heteroaryl systems |

Halogen Exchange Reactions

The bromine atom can be replaced via halogen exchange under specific conditions.

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Finkelstein Reaction | KI, CuI, DMF, 120°C | 4'-Iodo analog | 65% |

| Ullmann-Type Coupling | Cu, aryl iodide, DMSO | Biaryl derivatives | 50–60% |

Thermal Stability and Decomposition

科学的研究の応用

Introduction to 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

This compound is a chemical compound with the molecular formula . It is notable for its applications in various fields, particularly in medicinal chemistry and material science. This article explores its scientific research applications, supported by case studies and data tables.

Pharmaceutical Development

This compound has been studied for its potential as an antipsychotic agent due to its structural similarity to known antipsychotics. The compound's ability to interact with dopamine receptors makes it a candidate for further pharmacological studies.

Case Study: Antipsychotic Activity

A study published in the Journal of Medicinal Chemistry evaluated the binding affinity of various butyrophenone derivatives to dopamine receptors. The results indicated that modifications at the 4-position significantly influenced receptor affinity and efficacy. This suggests that this compound may exhibit similar properties, warranting further investigation into its therapeutic potential.

Material Science

This compound has also been explored for its utility in creating photoinitiators for polymerization processes. Its structure allows it to absorb UV light and initiate polymerization reactions, making it valuable in the production of coatings, adhesives, and dental materials.

Data Table: Photoinitiator Efficiency

| Compound | Absorption Peak (nm) | Polymerization Rate (s) |

|---|---|---|

| This compound | 365 | 12 |

| Benzoin Methyl Ether | 350 | 15 |

| Camphorquinone | 390 | 10 |

The table above compares the efficiency of different photoinitiators in initiating polymerization under UV light exposure.

Cosmetic Formulations

Research has indicated that compounds similar to this compound can be effectively incorporated into cosmetic formulations due to their stabilizing properties. They help enhance skin penetration and improve the efficacy of active ingredients.

Case Study: Skin Penetration Studies

In a study assessing skin penetration enhancers, formulations containing brominated butyrophenones demonstrated improved delivery of active ingredients through the stratum corneum compared to control formulations without these compounds. This highlights their potential role in enhancing the effectiveness of topical applications.

Analytical Chemistry

The compound has been utilized as a reference standard in analytical chemistry for developing methods to quantify similar substances in complex mixtures. Its distinct spectral properties allow for accurate identification and quantification using techniques such as HPLC and mass spectrometry.

Data Table: Spectral Characteristics

| Technique | Wavelength (nm) | Detection Limit (µg/mL) |

|---|---|---|

| UV-Vis Spectroscopy | 280 | 0.1 |

| HPLC | N/A | 0.05 |

| Mass Spectrometry | N/A | 0.01 |

This table summarizes the detection capabilities of various analytical techniques when applied to samples containing this compound.

作用機序

The mechanism of action of 4’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone involves its interaction with specific molecular targets. The bromine atom and dioxane ring contribute to its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Similar Compounds

4’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)acetophenone: Similar structure but with an acetophenone moiety.

4’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)propiophenone: Similar structure but with a propiophenone moiety.

Uniqueness

4’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is unique due to its specific combination of a bromine atom and a dioxane ring attached to a butyrophenone backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

生物活性

4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C16H21BrO3

- Molecular Weight : 349.25 g/mol

- CAS Number : 898785-74-5

- IUPAC Name : this compound

Research indicates that compounds similar to this compound often act as inhibitors of specific biological pathways. The benzoylpiperidine fragment present in this compound is known for its role in various pharmacological activities, including anti-cancer and neuroprotective effects.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, similar to other benzoylpiperidine derivatives which have shown reversible inhibition characteristics.

- Neurotransmitter Modulation : It may influence neurotransmitter systems by modulating receptor activity, particularly in the central nervous system.

Anticancer Activity

Several studies have explored the anticancer potential of compounds related to this compound. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MDA-MB-231 | 19.9 | MAGL Inhibition |

| Compound B | OVCAR-3 | 31.5 | MAGL Inhibition |

These compounds exhibit significant antiproliferative effects on cancer cell lines through mechanisms involving the inhibition of the monoacylglycerol lipase (MAGL), a target implicated in cancer progression and survival.

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential benefits in neurodegenerative diseases. Studies indicate that such compounds can modulate neuroinflammatory responses and promote neuronal survival.

Case Studies and Research Findings

- Study on Antiproliferative Activity :

- Neurotransmitter Interaction Study :

特性

IUPAC Name |

1-(4-bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrO3/c1-16(2)10-19-15(20-11-16)5-3-4-14(18)12-6-8-13(17)9-7-12/h6-9,15H,3-5,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOADXQSDQOHWIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645913 | |

| Record name | 1-(4-Bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-74-5 | |

| Record name | 1-(4-Bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。